beta-Glycerophosphoric acid
Description
Atomic Composition and Molecular Formula Analysis
The fundamental molecular composition of beta-glycerophosphoric acid is defined by the chemical formula C₃H₉O₆P, representing a precise arrangement of three carbon atoms, nine hydrogen atoms, six oxygen atoms, and one phosphorus atom. This molecular formula corresponds to a molecular weight of 172.0737 atomic mass units, with a monoisotopic molecular weight of 172.013674532. The compound's systematic nomenclature follows the International Union of Pure and Applied Chemistry convention as [(1,3-dihydroxypropan-2-yl)oxy]phosphonic acid, reflecting the precise connectivity of the phosphate group to the central carbon atom of the glycerol backbone.
The atomic connectivity within this compound reveals a distinctive structural motif where the phosphate group is attached to the second carbon atom of the three-carbon glycerol chain. This positioning creates a molecule with the simplified molecular input line entry system representation of OCC(CO)OP(O)(O)=O, clearly demonstrating the central placement of the phosphate moiety. The phosphate group itself maintains its characteristic tetrahedral geometry with three hydroxyl groups and one oxygen atom forming a bond with the glycerol carbon atom.
Detailed analysis of the elemental composition reveals specific physicochemical properties that influence the compound's behavior in various chemical environments. The molecular charge distribution indicates a physiological charge of -2 under standard biological conditions, attributed to the ionization of the phosphate group. This charge distribution significantly impacts the compound's solubility characteristics and interaction patterns with other molecular species. The hydrogen acceptor count totals five atoms, while the compound exhibits specific pKa values, with the strongest acidic pKa recorded at 1.13.
The molecular framework classification places this compound within the category of aliphatic acyclic compounds, specifically as a member of the glycerophosphate family. This classification reflects the linear, non-cyclic nature of the glycerol backbone combined with the phosphate functionality. The compound belongs to the broader class of lipids and lipid-like molecules, positioned within the glycerophospholipid superclass and the glycerophosphate subclass.
Properties
IUPAC Name |
disodium;1,3-dihydroxypropan-2-yl phosphate;pentahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O6P.2Na.5H2O/c4-1-3(2-5)9-10(6,7)8;;;;;;;/h3-5H,1-2H2,(H2,6,7,8);;;5*1H2/q;2*+1;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMUISUYOHQFQH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)OP(=O)([O-])[O-])O.O.O.O.O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H17Na2O11P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60158536 | |
| Record name | Sodium 2-glycerophosphate pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60158536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13408-09-8, 154804-51-0 | |
| Record name | Sodium 2-glycerophosphate pentahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013408098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 2-glycerophosphate pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60158536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 154804-51-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | SODIUM 2-GLYCEROPHOSPHATE PENTAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JIY5MMX0E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Glycerophosphoric acid can be synthesized through the phosphorylation of glycerol. One common method involves the reaction of glycerol with phosphoric acid under controlled conditions to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting glycerol with phosphoric acid in the presence of a catalyst. The reaction is typically carried out at elevated temperatures to ensure complete conversion and high yield .
Chemical Reactions Analysis
Types of Reactions: Beta-Glycerophosphoric acid undergoes various chemical reactions, including:
Hydrolysis: It can be hydrolyzed to glycerol and phosphoric acid.
Esterification: It can form esters with alcohols.
Phosphorylation: It can act as a phosphate donor in biochemical reactions.
Common Reagents and Conditions:
Hydrolysis: Water and acidic or basic conditions.
Esterification: Alcohols and acidic catalysts.
Phosphorylation: Enzymes or chemical catalysts.
Major Products:
Hydrolysis: Glycerol and phosphoric acid.
Esterification: Glycerol esters.
Phosphorylation: Phosphorylated compounds.
Scientific Research Applications
Biochemical Properties and Mechanisms
Beta-Glycerophosphoric acid plays a vital role in numerous biochemical reactions, including:
- Phosphate Group Donation : It acts as a phosphate donor in matrix mineralization studies, which is critical for bone formation and repair.
- Enzyme Inhibition : It functions as a serine-threonine phosphatase inhibitor, affecting signaling pathways involved in various cellular processes.
- Cellular Effects : The compound influences calcification in vascular smooth muscle cells, promoting mineral deposition essential for bone health and vascular function.
Scientific Research Applications
The versatility of this compound extends to several scientific research areas:
| Field | Application |
|---|---|
| Chemistry | Used as a phosphate donor in various chemical reactions. |
| Biology | Promotes differentiation of stem cells and mineralization processes. |
| Medicine | Utilized in drug delivery systems and tissue engineering applications. |
| Industry | Employed in recombinant protein production and as a buffer in culture media. |
Vascular Calcification Model
A study demonstrated that this compound could induce calcification in cultured bovine vascular smooth muscle cells when combined with ascorbic acid and insulin. The calcification was confirmed through von Kossa staining and calcium accumulation assays. This research highlights this compound's role as a significant factor in vascular disease research, particularly regarding atherosclerosis .
Metabolic Profiling
In an investigation involving geese overfed to induce fatty liver disease, elevated levels of this compound were observed alongside other metabolites. This suggests its potential as a biomarker for metabolic disturbances related to liver conditions .
Applications in Medicine
This compound has several medical applications:
- Tissue Engineering : It is used in the development of hydrogels and scaffolds that facilitate cell growth and tissue regeneration.
- Drug Delivery : The compound enhances the efficacy of drug delivery systems by providing phosphate ions that are crucial for cellular uptake and metabolism.
Industrial Uses
In industrial settings, this compound is often utilized for:
- Recombinant Protein Production : It serves as an essential component in culture media for the production of recombinant proteins.
- Buffering Agents : The compound is employed to maintain pH stability in various biochemical assays.
This compound exhibits significant biological activities:
- Calcification Induction : It accelerates calcification in vascular smooth muscle cells, which is important for understanding vascular calcification mechanisms .
- Osteogenic Differentiation : The compound promotes the osteogenic differentiation of bone marrow stem cells, making it valuable for bone regeneration studies .
Mechanism of Action
Beta-Glycerophosphoric acid exerts its effects primarily by serving as a local source of inorganic phosphate ions. It is hydrolyzed by bone cells to release phosphate ions, which promote mineral deposition in the bone matrix . Additionally, it acts as a serine-threonine phosphatase inhibitor, modulating various cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparison
Metabolic and Disease-Related Roles
This compound
- Oxidative Stress & Inflammation :
- Neurological Disorders :
- Plant Pathology :
Contrasting Compounds
Glucose-1-phosphate :
- Central to glycogen synthesis; mutations cause glycogen storage diseases (e.g., von Gierke’s disease).
Lysophosphatidic Acid (LPA) :
Key Research Findings and Data
β-GPA in Disease Models
- Cardiovascular Disease : Serum β-GPA levels are elevated in OSA patients, correlating with oxidative stress (ROS) and endothelial dysfunction .
- Parkinson’s Disease : Significantly higher in 6-hydroxydopamine models (p < 0.05), suggesting metabolic adaptation .
- HLB-Affected Citrus : 13.0-fold increase in β-GPA in 9-year-old citrus pericarp, indicating stress response activation .
Biological Activity
Beta-Glycerophosphoric acid (BGP), also known as β-glycerophosphate, is a phosphoric ester of glycerol that has garnered attention for its biological activities, particularly in the fields of cell biology and biochemistry. This compound serves as a critical phosphate donor in various biochemical processes and has implications in cellular differentiation, mineralization, and metabolic regulation.
Target Enzymes
BGP primarily acts as an inhibitor of serine-threonine phosphatase, an enzyme involved in various signaling pathways. By inhibiting this enzyme, BGP can influence several cellular processes, including:
- Dephosphorylation : Inhibition of serine-threonine phosphatase affects the phosphorylation state of proteins, which is crucial for regulating cellular functions.
- Osteogenic Differentiation : BGP is known to promote the osteogenic differentiation of bone marrow stem cells in vitro, making it valuable in bone regeneration studies .
Biochemical Pathways
BGP is involved in multiple metabolic pathways, including:
- Amino Acid Metabolism
- Carbohydrate Metabolism
- Lipid Metabolism
These pathways are essential for maintaining cellular homeostasis and energy balance.
Cellular Effects
BGP has demonstrated significant effects on various cell types:
- Calcification in Vascular Smooth Muscle Cells (VSMCs) : Research indicates that BGP can induce calcification in cultured bovine VSMCs. This process is characterized by increased alkaline phosphatase (ALP) activity and osteopontin expression, suggesting a mechanism similar to that seen in osteoblasts . The findings highlight BGP's role in vascular calcification, which is relevant to atherosclerosis and cardiovascular diseases.
- Mineralization Studies : BGP serves as a phosphate donor in studies involving matrix mineralization, contributing to the formation of hydroxyapatite crystals that are essential for bone mineralization .
Pharmacokinetics
BGP is water-soluble and stable under physiological conditions. However, it can hydrolyze under strong acidic conditions, which may affect its biological activity.
Research Applications
BGP's versatility extends to various scientific fields:
| Field | Application |
|---|---|
| Chemistry | Used as a phosphate donor in chemical reactions. |
| Biology | Promotes differentiation of stem cells and mineralization processes. |
| Medicine | Utilized in drug delivery systems and tissue engineering applications. |
| Industry | Employed in recombinant protein production and as a buffer in culture media. |
Case Studies
- Vascular Calcification Model : A study demonstrated that BGP could induce calcification in VSMCs when combined with ascorbic acid and insulin. The calcification was confirmed through von Kossa staining and calcium accumulation assays, underscoring BGP's role as a significant factor in vascular disease research .
- Metabolic Profiling : In a study involving geese overfed to induce fatty liver disease, elevated levels of BGP were observed alongside other metabolites. This suggests that BGP may serve as a potential biomarker for metabolic disturbances related to liver conditions .
Q & A
Q. What are the recommended laboratory synthesis methods for beta-glycerophosphoric acid derivatives (e.g., disodium salts)?
this compound disodium salt is synthesized via phosphorylation of glycerol using phosphoric acid or enzymatic methods. Key steps include:
- Direct phosphorylation : Glycerol reacts with phosphorus oxychloride (POCl₃) under controlled acidic conditions .
- Enzymatic routes : Phospholipases or phosphatases catalyze glycerol phosphorylation, offering higher stereospecificity for β-isomer formation .
- Purification : Crystallization from aqueous ethanol ensures removal of α-isomer impurities.
Table 1 : Synthesis Methods Comparison
| Method | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|
| POCl₃ phosphorylation | 65–75 | 90–95 | |
| Enzymatic synthesis | 80–85 | >98 |
Q. How is this compound disodium salt utilized as a phosphatase inhibitor in cell lysate studies?
The compound inhibits serine/threonine phosphatases by mimicking phosphate groups. Optimization guidelines:
- Concentration : 10–20 mM in inhibitor cocktails (e.g., combined with sodium orthovanadate for tyrosine phosphatase inhibition) .
- Validation : Monitor phosphatase activity using p-nitrophenyl phosphate (pNPP) assays post-treatment .
- Compatibility : Stable in DMSO-based solutions but degrades in aqueous buffers >24 hours; prepare fresh before experiments .
Q. What analytical techniques are critical for characterizing this compound structural integrity?
- NMR spectroscopy : ³¹P NMR distinguishes β- and α-isomers via chemical shifts (β: δ 0.5–1.5 ppm; α: δ 2.0–3.0 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ions (m/z 172.07 for free acid; 306.11 for disodium salt) .
- Chromatography : Reverse-phase HPLC with refractive index detection quantifies purity (>95% for most biological applications) .
Advanced Research Questions
Q. How can researchers resolve contradictory metabolomic data showing this compound depletion under ion-beam irradiation but accumulation in malate-aspartate shuttle defects?
Contradictions arise from pathway crosstalk and experimental variables:
- Context-specific roles : In radiation studies, decreased levels suggest membrane phospholipid breakdown (glycerophospholipid metabolism) . In metabolic disorders (e.g., MDH1 deficiency), accumulation links to NAD⁺/NADH imbalance driving glycerol-3-phosphate synthesis .
- Methodological adjustments : Use isotopically labeled tracers (e.g., ¹³C-glucose) to track carbon flux and distinguish biosynthesis vs. degradation .
Q. What strategies validate this compound identity in untargeted metabolomics given isomer challenges (e.g., glycerol 3-phosphate vs. This compound)?
- Targeted MS/MS : Compare fragmentation patterns with reference standards (e.g., m/z 97.0 for phosphate group in this compound) .
- Isotopic labeling : ¹³C-glucose tracing differentiates glycerol-3-phosphate (M+3 isotopomer) from this compound (no glucose-derived labeling) .
- Enzymatic assays : Phosphatase treatment hydrolyzes this compound but not glycerol 3-phosphate, confirmed by NMR .
Q. How does this compound integrate into cross-omics analyses (e.g., transcriptomics-metabolomics) for pathway elucidation under abiotic stress?
Case study in ion-beam-irradiated plants:
- Multi-omics workflow :
Metabolomics : Identify this compound as a hub metabolite in glycerophospholipid pathways .
Transcriptomics : Correlate downregulation of phospholipase D (PLD) genes with metabolite depletion .
Pathway mapping : Overlay data onto KEGG maps (e.g., map00564) to visualize disrupted lipid remodeling .
- Statistical validation : Apply weighted gene co-expression network analysis (WGCNA) to link metabolite clusters to stress-responsive genes .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
